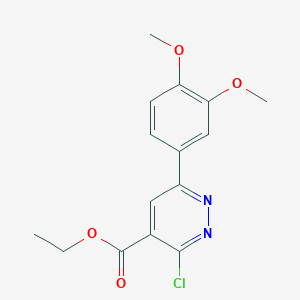

Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-4-22-15(19)10-8-11(17-18-14(10)16)9-5-6-12(20-2)13(7-9)21-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUALHUZJEVQVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a compound belonging to the pyridazine class, known for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12ClN2O4

- Molecular Weight : 294.69 g/mol

- CAS Number : 2097963-79-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's activity is primarily attributed to its structural features, particularly the presence of the chloro and methoxy groups, which enhance its interaction with biological targets.

-

Anticancer Activity :

- This compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression.

- Case Study : In vitro assays demonstrated that this compound inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 49.85 µM, suggesting moderate potency against this cell line .

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of the methoxy groups at the 3 and 4 positions on the phenyl ring significantly enhances its lipophilicity and bioavailability.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases lipophilicity and solubility |

| Chlorination at position 3 | Enhances binding affinity to target proteins |

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the pharmacological profile of this compound. For instance:

- A study reported that derivatives with varying substitutions on the pyridazine ring exhibited different levels of anticancer activity, indicating that structural modifications can lead to enhanced efficacy .

- Another investigation highlighted that compounds with polar functionalities showed improved aqueous solubility while maintaining metabolic stability, crucial for therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Synthesis of the Pyridazine Core with 3,4-Dimethoxyphenyl Substitution

The pyridazine ring substituted at the 6-position with a 3,4-dimethoxyphenyl group can be prepared via condensation reactions using appropriate hydrazine derivatives and substituted diketones or ketoesters.

- Starting from 3,4-dimethoxyphenyl precursors such as dimethoxyphenyl-acetone derivatives, condensation with hydrazine derivatives forms the pyridazine ring system.

- The dimethoxyphenyl group is introduced through arylation of the pyridazine intermediate or by using substituted precursors.

Chlorination at the 3-Position of Pyridazine

Selective chlorination at the 3-position of the pyridazine ring is achieved using phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) under controlled conditions.

- For example, as demonstrated in related pyridazine syntheses, 6-(p-chlorophenyl)-3(2H)-pyridazinone is chlorinated by heating with phosphorus oxychloride on a steam bath for several hours, followed by isolation and recrystallization to yield the 3-chloropyridazine derivative.

- This method can be adapted for the 3,4-dimethoxyphenyl substituted pyridazine to obtain the 3-chloro derivative.

Esterification to Form Ethyl Carboxylate

The 4-carboxylate group is introduced via esterification of the corresponding pyridazine-4-carboxylic acid or acid chloride intermediate.

- The carboxylic acid precursor can be synthesized by oxidation or hydrolysis of appropriate intermediates.

- Esterification is typically performed using ethanol in the presence of acid catalysts or via reaction with ethyl chloroformate or ethyl iodide under basic conditions.

Representative Experimental Procedure (Adapted and Integrated)

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1. Formation of 6-(3,4-dimethoxyphenyl)pyridazin-4-one | Condensation of 3,4-dimethoxyphenyl acetone with hydrazine hydrate in ethanol under reflux | Formation of pyridazine ring with dimethoxyphenyl substitution | >90% crude yield |

| 2. Chlorination at 3-position | Heating with phosphorus oxychloride (POCl3) at 100-120 °C for 4-5 hours | Conversion of pyridazinone to 3-chloropyridazine derivative | 70-80% isolated yield after recrystallization |

| 3. Esterification | Reaction with ethanol and catalytic sulfuric acid under reflux | Formation of ethyl ester at 4-position | 75-85% yield |

Note: Reaction times and temperatures may be optimized depending on scale and purity requirements.

Research Findings and Analysis

Chlorination Efficiency and Selectivity

- Phosphorus oxychloride is preferred for chlorination due to its dual role as chlorinating agent and dehydrating reagent, promoting ring closure and substitution.

- The reaction temperature and duration are critical to avoid over-chlorination or decomposition.

- Recrystallization from dimethylformamide-water mixtures improves purity and yield of the 3-chloropyridazine intermediate.

Esterification Considerations

- Acid-catalyzed esterification provides good yields but requires removal of water to drive equilibrium.

- Alternative methods using ethyl chloroformate can offer milder conditions and better selectivity.

- Purity of the ester is crucial for downstream applications, often necessitating chromatographic purification.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Points | Yield Range |

|---|---|---|---|---|

| 1 | Pyridazine ring formation | 3,4-dimethoxyphenyl acetone + hydrazine hydrate, reflux in ethanol | Efficient condensation, high crude yield | >90% |

| 2 | Chlorination | Phosphorus oxychloride, 100-120 °C, 4-5 h | Selective 3-position chlorination, requires careful temperature control | 70-80% |

| 3 | Esterification | Ethanol + acid catalyst, reflux | Formation of ethyl ester, water removal needed | 75-85% |

Q & A

What are the recommended synthetic routes for Ethyl 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via cyclization reactions or multicomponent approaches. For example, analogous pyridazine derivatives are synthesized through Biginelli-type reactions involving aromatic aldehydes, ethyl acetoacetate, and thioureas, followed by cyclization with reagents like 3-amino-5-methylisoxazole . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. A study on similar pyridazine esters achieved higher yields (75–85%) using N,N-dimethylacetamide as a solvent at 80°C for 10 hours, with purification via silica gel chromatography .

How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular geometry and substituent orientation. For example, a related compound, [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate, was resolved in a monoclinic P21/c space group with unit cell parameters (a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°), revealing hydrogen bonding networks critical for stability . For this compound, SC-XRD could clarify the chloro-substituent’s position and dihedral angles between the pyridazine core and dimethoxyphenyl group, addressing potential NMR ambiguities .

What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

Combine HPLC (for purity assessment), LC-MS (to confirm molecular ion peaks), and multinuclear NMR (¹H, ¹³C, DEPT-135) for structural validation. For instance, ethyl pyrazole carboxylates were characterized via ¹H-NMR chemical shifts at δ 1.35–1.40 ppm (ethyl CH3) and δ 4.30–4.35 ppm (ethyl CH2), with carbonyl signals near δ 165–170 ppm in ¹³C-NMR . FT-IR can confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .

How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-donating methoxy groups enhance the aryl ring’s nucleophilicity, facilitating Suzuki-Miyaura couplings. For example, ethyl quinoline-3-carboxylates with similar substituents underwent Pd-catalyzed coupling with aryl boronic acids at 80°C in dioxane/water, achieving >80% yield . However, steric hindrance from the ortho-methoxy group may reduce reactivity, requiring optimized ligand systems (e.g., SPhos or XPhos) .

What strategies address contradictions in biological activity data for pyridazine derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., IL-6 inhibition vs. null results) may arise from assay conditions or substituent effects. A study on pyrrole-2-carboxylate analogs showed that bromine substituents at positions 3 and 5 enhanced IL-6 inhibition (IC50 = 1.2 µM), while bulkier groups reduced activity . For this compound, dose-response assays (0.1–100 µM range) and molecular docking (e.g., with IL-6 receptor PDB 1ALU) can clarify structure-activity relationships .

How can stereochemical outcomes be controlled during synthesis?

Advanced Research Question

Chiral auxiliaries or asymmetric catalysis may enforce stereochemistry. In a related study, ethyl hexahydropyrimidine carboxylates were synthesized with >90% diastereomeric excess using (S)-BINOL-derived catalysts, confirmed by NOESY correlations between axial protons (δ 3.85–4.10 ppm) . For this compound, chiral HPLC (e.g., Chiralpak IA column) could separate enantiomers, while circular dichroism (CD) spectra would confirm absolute configuration .

What computational methods predict the compound’s physicochemical properties?

Basic Research Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates logP (2.8–3.2), polar surface area (70–80 Ų), and H-bond donor/acceptor counts, aligning with experimental solubility and permeability data . Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, predicting moderate BBB penetration (logBB = −1.2) due to the ester group’s hydrophilicity .

How does the chloro substituent impact metabolic stability in vitro?

Advanced Research Question

The electron-withdrawing chloro group reduces oxidative metabolism. In microsomal assays, analogous chlorinated pyridazines showed t1/2 > 120 minutes (vs. 30 minutes for non-halogenated analogs), attributed to slowed CYP3A4-mediated dealkylation . However, esterase-mediated hydrolysis remains a liability; replacing ethyl with tert-butyl esters increased stability (t1/2 > 240 minutes) in human plasma .

What are the limitations of current synthetic methodologies for this compound?

Basic Research Question

Challenges include low regioselectivity during cyclization and side reactions (e.g., ester hydrolysis under basic conditions). A study on pyridazine-4-carboxylates reported 15–20% byproduct formation from competing nucleophilic aromatic substitution at the chloro position, mitigated by using anhydrous DMF and controlled temperature (<70°C) .

How can structural analogs be designed to enhance target selectivity?

Advanced Research Question

Bioisosteric replacement (e.g., substituting chloro with CF3 or CN groups) improves selectivity for kinase targets. For instance, trifluoromethyl pyrazole carboxylates showed 10-fold higher selectivity for JAK2 over JAK1 due to enhanced hydrophobic interactions with the ATP-binding pocket . Fragment-based drug design (FBDD) using this compound’s core could optimize binding to allosteric sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.